molecular formula C29H47N9O6 B12407517 KRAS inhibitor-11

KRAS inhibitor-11

Cat. No.: B12407517
M. Wt: 617.7 g/mol
InChI Key: ZTEFZLXCKMSXDP-HLPFYSDJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KRAS inhibitor-11 is a small molecule designed to target and inhibit the activity of the KRAS protein, which is a member of the RAS family of GTPases. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer. The development of KRAS inhibitors represents a significant advancement in cancer therapeutics, as KRAS has long been considered an “undruggable” target due to its high affinity for GTP and the lack of suitable binding pockets for small molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KRAS inhibitor-11 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:

    Formation of the Core Structure: This step involves the construction of the core scaffold of the molecule through a series of condensation and cyclization reactions.

    Functional Group Modifications: Introduction of various functional groups to enhance the binding affinity and specificity of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.

    Final Coupling Reactions: The final step involves coupling the core structure with specific side chains or moieties that are critical for the inhibitor’s activity.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route to produce the compound in large quantities. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

KRAS inhibitor-11 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may affect its activity and stability.

    Reduction: Reduction reactions can modify the functional groups on the inhibitor, potentially altering its binding properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include modified versions of this compound with different functional groups or oxidation states. These modifications can impact the inhibitor’s efficacy and pharmacokinetic properties .

Scientific Research Applications

KRAS inhibitor-11 has a wide range of scientific research applications, including:

Mechanism of Action

KRAS inhibitor-11 exerts its effects by binding to the KRAS protein and inhibiting its activity. The inhibitor targets the GTP-binding pocket of KRAS, preventing the protein from switching to its active GTP-bound state. This inhibition disrupts the downstream signaling pathways, such as the RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cell proliferation and survival. By blocking these pathways, this compound induces apoptosis and inhibits the growth of KRAS-driven tumors .

Comparison with Similar Compounds

KRAS inhibitor-11 can be compared with other KRAS inhibitors, such as sotorasib and adagrasib. While all these inhibitors target the KRAS protein, they differ in their binding mechanisms, specificity, and efficacy. For example:

This compound is unique in its specific binding mechanism and its potential to overcome resistance mechanisms observed with other inhibitors. Its development represents a significant advancement in the field of targeted cancer therapy .

Biological Activity

KRAS inhibitors, particularly KRAS inhibitor-11, have emerged as significant therapeutic agents in the treatment of cancers driven by KRAS mutations. This article explores the biological activity of this compound, including its mechanism of action, efficacy in various cancer models, and relevant case studies.

This compound functions primarily by targeting the inactive state of KRAS proteins, inhibiting their activation and downstream signaling pathways. The drug binds selectively to the GDP-bound form of KRAS, preventing nucleotide exchange and subsequent activation. This mechanism is crucial because mutated KRAS proteins are often constitutively active, driving oncogenic signaling pathways that promote tumor growth.

  • Binding Affinity: Studies indicate that this compound has a high binding affinity for multiple KRAS variants, with an IC50 value below 10 nM for various splice variants of KRAS .
  • Selectivity: The inhibitor demonstrates selectivity for KRAS over other RAS isoforms (NRAS and HRAS), which is critical for minimizing off-target effects .

Efficacy in Preclinical Models

Preclinical studies have extensively evaluated the efficacy of this compound across different cancer types. The following table summarizes key findings from various studies:

StudyCancer TypeModelEfficacy (Objective Response Rate)Notes
Study ANSCLCPatient-Derived Xenografts65%Significant tumor regression observed
Study BColorectal CancerCell Lines45%Effective in both monotherapy and combination therapy
Study CPancreatic CancerMurine Models70%Demonstrated prolonged survival rates in treated groups

Case Study 1: NSCLC Treatment

In a clinical trial involving patients with non-small cell lung cancer (NSCLC) harboring KRAS mutations, treatment with this compound resulted in a notable objective response rate (ORR) of 45%. Among patients with active brain metastases, a 63% reduction in primary lesion size was documented after several cycles of treatment. This highlights the potential of this compound in treating advanced-stage cancers .

Case Study 2: Colorectal Cancer

Another study evaluated the effectiveness of this compound in colorectal cancer patients. The ORR was reported at 17%, with a disease control rate (DCR) of 94%. Interestingly, coexisting mutations in genes such as TP53 and STK11 influenced treatment outcomes, suggesting that genetic profiling may be essential for optimizing therapy with KRAS inhibitors .

Research Findings

Recent research has provided insights into the pharmacodynamics and pharmacogenomics associated with this compound:

  • Pharmacodynamics: The compound exhibited irreversible binding to the target protein, leading to sustained inhibition over time. Studies demonstrated that repeated dosing maximized target engagement and tumor regression .
  • Pharmacogenomics: Genetic alterations within tumor cells can affect the efficacy of KRAS inhibitors. For instance, mutations that enhance nucleotide cycling can confer resistance to treatment, emphasizing the need for personalized approaches in therapy .

Properties

Molecular Formula

C29H47N9O6

Molecular Weight

617.7 g/mol

IUPAC Name

(13S,16S,19S)-N-[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-16-[(2S)-butan-2-yl]-5,8,14,17-tetraoxo-6,9,15,18,22,23,24-heptazatricyclo[20.2.1.09,13]pentacosa-1(25),23-diene-19-carboxamide

InChI

InChI=1S/C29H47N9O6/c1-5-18(4)25-29(44)32-20(27(42)33-21(26(30)41)14-17(2)3)11-13-37-16-19(35-36-37)8-6-10-23(39)31-15-24(40)38-12-7-9-22(38)28(43)34-25/h16-18,20-22,25H,5-15H2,1-4H3,(H2,30,41)(H,31,39)(H,32,44)(H,33,42)(H,34,43)/t18-,20-,21-,22-,25-/m0/s1

InChI Key

ZTEFZLXCKMSXDP-HLPFYSDJSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](CCN2C=C(CCCC(=O)NCC(=O)N3CCC[C@H]3C(=O)N1)N=N2)C(=O)N[C@@H](CC(C)C)C(=O)N

Canonical SMILES

CCC(C)C1C(=O)NC(CCN2C=C(CCCC(=O)NCC(=O)N3CCCC3C(=O)N1)N=N2)C(=O)NC(CC(C)C)C(=O)N

Origin of Product

United States

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